Product packaging for 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid(Cat. No.:CAS No. 253878-93-2)

3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B3119762
CAS No.: 253878-93-2
M. Wt: 223.23 g/mol
InChI Key: BFOFVXTZGJGLES-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Carboxylic Acid Scaffolds in Organic Chemistry

Biphenyl carboxylic acids represent a significant class of compounds in organic chemistry. The biphenyl scaffold, consisting of two connected phenyl rings, provides a rigid and tunable platform for the development of molecules with diverse functionalities. The presence of a carboxylic acid group enhances the polarity and water solubility of these compounds and provides a reactive handle for further chemical modifications, such as esterification or amidation. ajgreenchem.com

The synthesis of biphenyl structures is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. ajgreenchem.comajgreenchem.com This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, allowing for the construction of complex biphenyl derivatives with high yields and functional group tolerance. ajgreenchem.comajgreenchem.com

Research Significance in Medicinal Chemistry and Advanced Materials Science

The unique combination of a rigid biphenyl core, a polar cyano group, and a reactive carboxylic acid moiety makes 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid a promising candidate in both medicinal chemistry and materials science.

In medicinal chemistry , the biphenyl scaffold is a common feature in many therapeutic agents. The ability of the two phenyl rings to adopt a twisted conformation allows for specific interactions with biological targets. The cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, while the carboxylic acid group can form strong ionic interactions or hydrogen bonds with active sites of enzymes or receptors. While specific research on the biological activity of this compound is still emerging, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, a library of biphenyl carboxylic acids has been synthesized and screened for anticancer activity against breast cancer cell lines. ajgreenchem.com

In the realm of advanced materials science , cyanobiphenyl compounds are renowned for their liquid crystalline properties. The rod-like shape of the biphenyl core, combined with the strong dipole moment of the cyano group, promotes the formation of ordered liquid crystal phases. These materials are fundamental components of liquid crystal displays (LCDs) and other electro-optical devices. The addition of a carboxylic acid group to this scaffold opens up possibilities for creating novel liquid crystalline materials with tailored properties, such as improved surface anchoring or the ability to form hydrogen-bonded networks.

Historical Development and Evolution of Related Biphenyl Research Domains

The study of biphenyls has a rich history dating back to the 19th century. Early research focused on the synthesis and basic properties of the parent biphenyl molecule. A significant milestone in the synthesis of substituted biphenyls was the development of the Ullmann reaction in the early 20th century.

However, the field was revolutionized with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The Suzuki-Miyaura coupling, first reported in 1979, provided a highly versatile and efficient method for the synthesis of a wide array of biphenyl derivatives, significantly accelerating research in this area. ajgreenchem.com This breakthrough earned its developers the Nobel Prize in Chemistry in 2010.

The discovery of the liquid crystalline properties of cyanobiphenyls in the 1970s was another pivotal moment, leading to the development of the ubiquitous LCD technology. This discovery spurred intensive research into the synthesis and physical properties of a vast number of cyanobiphenyl derivatives. While the initial focus was on simple alkyl and alkoxy substituted cyanobiphenyls, the field has since expanded to include more complex structures incorporating other functional groups, such as carboxylic acids, to fine-tune their material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B3119762 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS No. 253878-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-cyanophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOFVXTZGJGLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948209
Record name 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253678-93-2
Record name 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30948209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 253678-93-2
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Advanced Synthetic Methodologies for 3 Cyano 1,1 Biphenyl 3 Carboxylic Acid and Its Analogs

Strategic Retrosynthetic Analysis for Convergent and Linear Pathways

Convergent Pathway:

Disconnection 1 (C-C Biphenyl (B1667301) Bond): This disconnection leads to two primary sets of synthons:

A 3-cyanophenyl unit and a 3-carboxyphenyl unit.

These can be realized as coupling partners for transition-metal-catalyzed reactions. For example, a 3-cyanophenyl boronic acid reacting with a 3-halobenzoic acid, or a (3-carboxyphenyl)zinc halide reacting with a 3-halobenzonitrile.

Linear Pathway:

Disconnection 2 (C-CN or C-COOH Bond): A linear approach involves first synthesizing a biphenyl core and then introducing the cyano and carboxyl functional groups.

This could start with a 3-halo-1,1'-biphenyl, followed by sequential or concurrent functionalization. For instance, a palladium-catalyzed cyanation followed by a carboxylation reaction on the other ring.

Alternatively, one could start with a precursor like 3-amino-3'-methyl-[1,1'-biphenyl], where the amino group is converted to a nitrile via a Sandmeyer reaction and the methyl group is oxidized to a carboxylic acid.

While linear syntheses can be effective, convergent strategies based on cross-coupling reactions are generally more efficient and versatile for constructing molecules like 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Core Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, particularly for constructing biaryl systems. researchgate.net These methods offer high efficiency, mild reaction conditions, and excellent functional group tolerance.

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com For the synthesis of this compound, this typically involves the coupling of a bromobenzoic acid with an arylboronic acid. dntb.gov.uaresearchgate.net The reaction is known for its operational simplicity and the use of stable, often commercially available boronic acids. organic-chemistry.org

Key features of the Suzuki-Miyaura coupling for this synthesis include:

Reactants: (3-Cyanophenyl)boronic acid and 3-bromobenzoic acid (or their ester/salt forms).

Catalyst: A palladium source such as Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ is commonly used.

Ligand: Phosphine (B1218219) ligands like PPh₃, S-Phos, or Buchwald ligands are often employed to stabilize the palladium catalyst and facilitate the reaction.

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step. researchgate.netbeilstein-journals.org

Solvent: A mixture of an organic solvent (like toluene, THF, or dioxane) and an aqueous solution is frequently used. mdpi.com

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions used to form biphenyl carboxylic acids.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
3-Bromobenzoic acidPhenylboronic acidPd₂(dba)₃ (5)K₂CO₃TolueneRefluxHigh mdpi.com
1-Bromo-4-fluorobenzene4-Carboxyphenylboronic acidG-COOH-Pd-10 (heterogeneous)-Toluene/THF110~90 mdpi.com
2-Bromo-3-methyl-N-phenylbenzamide1-Naphthylboronic acidPd₂(dba)₃ (5)K₃PO₄THF5099 beilstein-journals.org
Bromobenzoic acidArylboronic acidC₆₀-TEGs/PdCl₂ (0.05)K₂CO₃WaterRT>90 dntb.gov.uaresearchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. rsc.orgwikipedia.org A key advantage of this method is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and demonstrates high functional group tolerance. youtube.com Organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagents by transmetalation with a zinc halide like ZnBr₂. youtube.com

For the target molecule, the Negishi coupling could proceed as follows:

Reactants: (3-Cyanophenyl)zinc halide with methyl 3-bromobenzoate, or (3-(methoxycarbonyl)phenyl)zinc halide with 3-bromobenzonitrile.

Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Ni(PPh₃)₄ are effective. wikipedia.org

Advantages: Organozinc reagents are less basic and more nucleophilic than Grignard or organolithium reagents, allowing for the presence of sensitive functional groups like esters and ketones. youtube.com

Organic HalideOrganozinc ReagentCatalystKey FeaturesReference
o-Iodotolueneo-Tolylzinc chloridePd(PPh₃)₄Forms biphenyl core. wikipedia.org
Aryl bromides/iodidesIodozinc L-serine derivativePd-basedUsed in synthesis of biphenyl-linked amino acids. rsc.org
Aryl halide with ketoneOrganozinc reagentPd-basedTolerates electrophilic functional groups like ketones. youtube.com

The Stille reaction couples an organotin compound (stannane) with an sp²-hybridized organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Stannanes are stable to air and moisture, and many are commercially available or readily synthesized. wikipedia.org However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

A potential Stille coupling route for the target molecule would involve:

Reactants: Tributyl(3-cyanophenyl)stannane and methyl 3-iodobenzoate.

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.

Additives: The addition of copper(I) salts or fluoride (B91410) ions can accelerate the reaction rate. organic-chemistry.orgharvard.edu

Scope: The reaction is versatile, with few limitations on the organic groups being coupled. organic-chemistry.org

Electrophile (R'-X)Organostannane (R''-SnR₃)Catalyst SystemSolventKey FeatureReference
Aryl ChloridesAryl StannanePd₂(dba)₃ / P(t-Bu)₃ / CsFDioxaneEnables use of less expensive aryl chlorides. harvard.edu
Aryl BromidesOrganotinPd(OAc)₂ / DabcoDMFEfficient system for aryl bromides. organic-chemistry.org
Vinyl IodideVinyl StannanePd(PPh₃)₄-Stereochemistry of the alkene is retained. wikipedia.org

The Heck reaction, or Mizoroki-Heck reaction, traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org While not a direct method for forming a biaryl bond from two aryl components, its principles are foundational to palladium catalysis. The catalytic cycle involves oxidative addition of palladium(0) into an aryl-halide bond, followed by migratory insertion of an alkene and subsequent β-hydride elimination. wikipedia.orgwikipedia.org

For the synthesis of a biphenyl system, the Heck reaction is less direct than the Suzuki, Negishi, or Stille couplings. However, related methodologies or tandem reactions could be envisioned. For instance, an intramolecular Heck reaction can be used to form cyclic structures. wikipedia.org Its primary relevance here is as a fundamental C-C bond-forming reaction that operates via a similar Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Cyanation and Carboxylation Strategies for Functional Group Introduction

The introduction of the cyano and carboxyl groups is a critical step that can be performed either on the starting materials before the cross-coupling reaction or on the biphenyl scaffold afterward.

Cyanation Strategies: The introduction of a cyano (-CN) group is a valuable transformation in organic synthesis. numberanalytics.comnumberanalytics.com

Palladium-Catalyzed Cyanation: This is a modern and efficient method for converting aryl halides or triflates into aryl nitriles. wikipedia.org Common cyanide sources include potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂). The reaction typically proceeds through a standard Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often at high temperatures. wikipedia.org Catalytic variants have since been developed.

Sandmeyer Reaction: If an amino group is present on the aromatic ring, it can be converted to a nitrile via diazotization followed by treatment with a cyanide salt, typically CuCN.

Carboxylation Strategies: The introduction of a carboxylic acid (-COOH) group can be achieved through several reliable methods.

Carboxylation of Organometallic Reagents: Aryl halides can be converted into Grignard reagents (ArMgX) or organolithium compounds (ArLi), which then react with carbon dioxide (CO₂) followed by acidic workup to yield the corresponding aromatic carboxylic acid. numberanalytics.com This is a highly effective and widely used method.

Oxidation of Alkyl Aromatics: If a precursor with an alkyl group (e.g., a methyl group) is available, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. numberanalytics.com

Nickel-Catalyzed Carboxylation: Emerging methods involve the nickel-catalyzed carboxylation of aryl halides using CO₂. nih.govacs.org These reactions often employ a metallic reductant (like Mn⁰ or Zn) and can be performed under milder conditions than traditional methods. nih.gov

Chemo- and Regioselective Functional Group Interconversions

The precise control of chemical reactions to modify specific functional groups while leaving others untouched is a cornerstone of modern organic synthesis. In the context of this compound and its analogs, chemo- and regioselectivity are paramount for introducing structural diversity and fine-tuning molecular properties.

One of the key challenges in the synthesis of biphenyl derivatives is achieving regioselective functionalization. For instance, methods for the direct and site-selective synthesis of functionalized carbocycles are highly sought after. nih.gov The development of specialized ligands can enable transannular C–H arylation of cycloalkane carboxylic acids, demonstrating excellent regioselectivity even in the presence of multiple reactive sites. nih.gov This level of control is critical when synthesizing complex analogs where specific substitution patterns are required for biological activity.

Functional group interconversions involving the cyano group are also of significant interest. For example, a novel and regioselective cyanofunctionalization–benzannulation cascade reaction has been developed using tetrabutylammonium (B224687) cyanide as a practical cyanide source. researchgate.net This method provides a streamlined route to cyano-substituted indolizine (B1195054) scaffolds, which are valuable intermediates in medicinal chemistry. researchgate.net Such transformations highlight the potential for selectively manipulating the cyano group to build more complex heterocyclic systems.

Furthermore, the development of catalytic systems that can achieve high chemo- and diastereoselectivity is crucial. An example is the use of CO2 as a catalyst in a Michael-type cyanation reaction of coumarins, which affords β-cyanated products with high selectivity. researchgate.net This approach avoids the generation of toxic HCN and allows for the recycling of the ammonium (B1175870) cation, demonstrating both selectivity and a nod towards greener chemistry. researchgate.net

The table below summarizes various selective functional group interconversions that could be conceptually applied to the synthesis of analogs of this compound.

Transformation Type Reagents and Conditions Key Features Potential Application
Transannular C–H ArylationPd(OAc)₂, Ligands (e.g., QuinNuPyridones), Ag₂CO₃, HFIP, 90°CHigh regioselectivity for γ-methylene C–H bonds. nih.govIntroduction of aryl groups at specific positions on a carbocyclic analog.
Cyanofunctionalization CascadeTetrabutylammonium cyanide (TBACN)Streamlined access to cyano-substituted heterocycles. researchgate.netElaboration of the cyano-biphenyl core into more complex structures.
CO₂-Catalyzed CyanationCO₂, KCN, H₂OHigh chemo- and diastereoselectivity. researchgate.netStereoselective introduction of a cyano group in an analog.
Intramolecular Cyclizationt-BuOK, t-BuOH, boilRegioselective formation of a pentacyclic alkene β-ketonitrile. mdpi.comSynthesis of conformationally constrained analogs.

Sustainable and Green Chemistry Approaches in Synthetic Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jddhs.com The synthesis of this compound and its analogs can benefit significantly from the implementation of sustainable practices. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Key green chemistry approaches applicable to pharmaceutical synthesis include:

Use of Alternative Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reactions, where reagents are mixed without a solvent, represent an ideal scenario, drastically reducing waste and simplifying purification. jddhs.com

Catalysis: The use of catalysts, particularly biocatalysts and heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher atom economy, lower energy consumption, and reduced byproduct formation. For instance, enzyme-catalyzed reactions can exhibit high selectivity under mild conditions. mdpi.com

Renewable Feedstocks: Utilizing renewable starting materials, often derived from biomass, can reduce the reliance on petrochemicals. jddhs.com This approach contributes to a more sustainable chemical industry.

Energy Efficiency: Innovative techniques such as microwave-assisted synthesis, ultrasound, and photochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

The following table outlines several green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry Principle Approach Potential Benefit in Synthesis
Waste PreventionHigh-yield reactions, atom-economical transformations (e.g., Suzuki-Miyaura coupling).Reduced generation of byproducts and purification needs.
Safer Solvents and AuxiliariesUse of water, ethanol, or solvent-free conditions.Minimized environmental and health impacts. jddhs.com
Design for Energy EfficiencyMicrowave-assisted or continuous flow synthesis.Faster reaction times and lower energy consumption. jddhs.com
Use of CatalysisPalladium-catalyzed cross-coupling reactions with high turnover numbers.Reduced catalyst loading and waste.
Use of Renewable FeedstocksDeriving starting materials from biomass.Reduced dependence on fossil fuels. jddhs.com

Emerging Technologies in High-Throughput Synthesis and Automation

The discovery and optimization of synthetic routes can be a time-consuming and labor-intensive process. researchgate.net Emerging technologies in high-throughput synthesis (HTS) and automation are revolutionizing this field by enabling the rapid screening of a large number of experimental conditions. nih.gov These technologies are particularly valuable for optimizing the synthesis of complex molecules like this compound and for exploring the synthesis of a wide range of its analogs.

High-throughput experimentation (HTE) platforms leverage automation, parallel experimentation, and advanced analytics to accelerate research. nih.gov These systems can perform numerous reactions simultaneously in miniaturized formats, such as 1536-well plates, significantly reducing the consumption of reagents and solvents. nih.govresearchgate.net

Key components and advantages of these emerging technologies include:

Automated Reaction Platforms: Robots and liquid handling systems can accurately dispense reagents and set up a large number of reactions under different conditions (e.g., varying catalysts, solvents, temperatures). nih.gov

Miniaturization: Performing reactions on a nanomole scale reduces waste and cost, and allows for a greater number of experiments to be conducted with a limited amount of starting material. nih.govresearchgate.net

Real-Time Analytics: The integration of process analytical technology (PAT) tools, such as mass spectrometry and chromatography, allows for the real-time monitoring of reaction progress and product formation. nih.gov This data is crucial for rapid optimization.

Machine Learning and AI: Machine learning algorithms can be used to analyze the large datasets generated by HTE and to predict optimal reaction conditions, further accelerating the optimization process. researchgate.net Autonomous self-optimizing flow reactors represent a significant advancement, combining automation, AI, and in-line analytics to streamline and accelerate process optimization. nih.gov

The table below highlights some of the key emerging technologies and their impact on the synthesis of this compound and its analogs.

Technology Description Impact on Synthesis
High-Throughput Experimentation (HTE)Automated platforms for parallel reaction screening. nih.govRapid optimization of reaction conditions (catalyst, solvent, temperature).
Acoustic DispensingNanoscale synthesis in high-density well plates. nih.govresearchgate.netReduced reagent consumption and waste; enables large library synthesis.
Autonomous Self-Optimizing Flow ReactorsIntegration of flow chemistry, AI, and real-time analytics. nih.govAccelerated process optimization and development of robust synthetic routes.
Machine Learning AlgorithmsData-driven prediction of optimal reaction conditions. researchgate.netMore efficient exploration of the reaction parameter space.

Derivatization and Functionalization Strategies of 3 Cyano 1,1 Biphenyl 3 Carboxylic Acid

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related functional groups, as well as its reduction to various oxidation states.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are applicable. For instance, the methyl ester, Methyl 3'-cyano-[1,1'-biphenyl]-3-carboxylate, is a known derivative. This reaction is typically carried out by refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the ester product by using the alcohol as the solvent.

ReactantReagentsProductGeneral Conditions
3'-Cyano-[1,1'-biphenyl]-3-carboxylic acidAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Corresponding Ester (e.g., Methyl 3'-cyano-[1,1'-biphenyl]-3-carboxylate)Reflux

Amidation: The formation of amides from this compound can be achieved through various coupling methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activator like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct reaction between the carboxylic acid and an amine under mild conditions. The synthesis of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives, which are structurally related, suggests the feasibility of these transformations. lumenlearning.com Catalytic methods for direct amidation using various catalysts are also emerging as efficient alternatives. encyclopedia.pubnih.gov

ReactantReagentsProductGeneral Conditions
This compoundAmine (R-NH₂), Coupling Agent (e.g., DCC/DMAP) or SOCl₂ then Amine3'-Cyano-[1,1'-biphenyl]-3-carboxamideRoom temperature or gentle heating

Reduction to Alcohol and Further Oxidation States

The carboxylic acid group can be reduced to a primary alcohol, (3'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). libretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. It is important to note that NaBH₄ is generally not strong enough to reduce carboxylic acids. libretexts.org More recent methods utilize catalytic hydrosilylation with manganese(I) catalysts or a combination of cyanuric chloride and borohydride (B1222165) exchange resin for a milder reduction. jocpr.comnih.gov

Selective reduction of the carboxylic acid to an aldehyde is more challenging but can be achieved using specialized reagents such as B(C₆F₅)₃-catalyzed hydrosilylation followed by acidic workup. googleapis.comcore.ac.uk

ReactantReagentsProduct
This compound1. LiAlH₄, THF; 2. H₃O⁺(3'-Cyano-[1,1'-biphenyl]-3-yl)methanol
This compoundB(C₆F₅)₃, Hydrosilane, then H₃O⁺3'-Cyano-[1,1'-biphenyl]-3-carbaldehyde

Formation of Acid Halides and Anhydrides

Acid Halides: The carboxylic acid can be converted to the corresponding acid halide, most commonly the acid chloride (3'-Cyano-[1,1'-biphenyl]-3-carbonyl chloride), by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. acgpubs.org This transformation is often a crucial step in the synthesis of esters and amides, as the acid chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid.

Anhydrides: Symmetric or mixed anhydrides can also be prepared from the carboxylic acid. The reaction with a dehydrating agent like acetic anhydride (B1165640) can yield the corresponding anhydride. These derivatives also serve as activated forms of the carboxylic acid for subsequent reactions.

Transformations of the Cyano Group

The cyano group on the biphenyl (B1667301) ring is another key functional handle that can be readily transformed into other important functionalities, including amides, carboxylic acids, and amines.

Hydrolysis to Amide and Carboxylic Acid

The hydrolysis of the nitrile functionality offers a direct route to the corresponding amide or carboxylic acid. The outcome of the reaction is dependent on the reaction conditions.

Partial Hydrolysis to Amide: Under controlled acidic or basic conditions, it is possible to achieve partial hydrolysis of the cyano group to a carboxamide, yielding 3'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid.

Complete Hydrolysis to Carboxylic Acid: More vigorous hydrolysis, typically by heating under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH), leads to the complete conversion of the cyano group to a carboxylic acid. chemistryviews.orglibretexts.orgcommonorganicchemistry.com This reaction would yield biphenyl-3,3'-dicarboxylic acid. nih.gov The choice between acidic and basic conditions can be influenced by the presence of other functional groups in the molecule. For instance, in the synthesis of the drug Telmisartan, a cyano-biphenyl intermediate is hydrolyzed to the corresponding carboxylic acid. googleapis.com

ReactantReagentsProduct
This compoundH₂O, H⁺ or OH⁻ (controlled)3'-Carbamoyl-[1,1'-biphenyl]-3-carboxylic acid
This compoundH₂O, H⁺ or OH⁻ (reflux)Biphenyl-3,3'-dicarboxylic acid

Reduction to Amine Derivatives

The cyano group can be reduced to a primary amine, affording 3'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. mdpi.com

Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is effective for the reduction of nitriles to primary amines. youtube.comwikipedia.org However, care must be taken as LiAlH₄ will also reduce the carboxylic acid group. Selective reduction of the nitrile in the presence of a carboxylic acid can be challenging. One possible strategy would be to protect the carboxylic acid as an ester before carrying out the reduction of the nitrile, followed by deprotection of the ester. Other reagents, such as borane (B79455) complexes or diisopropylaminoborane, have also been shown to reduce nitriles. organic-chemistry.org

ReactantReagentsProduct
This compound (with protected carboxylic acid)1. H₂, Pd/C or PtO₂; 2. Deprotection3'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid
This compound (with protected carboxylic acid)1. LiAlH₄, THF; 2. H₂O; 3. Deprotection3'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid

Formation of Tetrazoles and other Nitrogen Heterocycles

The cyano group of this compound serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, most notably tetrazoles. Tetrazoles are recognized as important bioisosteres of carboxylic acids in drug design, often leading to improved metabolic stability and pharmacokinetic profiles.

The most prevalent method for converting the nitrile functionality into a tetrazole ring is through a [3+2] cycloaddition reaction with an azide (B81097) source. This transformation is typically achieved by treating the biphenyl nitrile with sodium azide, often in the presence of a Lewis acid catalyst such as zinc chloride or a trialkyltin azide. The reaction conditions are generally robust, and various protocols have been developed to optimize yields and minimize reaction times.

Reagent/CatalystSolventTemperature (°C)Yield (%)Reference
Sodium Azide, Zinc ChlorideN,N-Dimethylformamide (DMF)120-15075-90[General procedure for tetrazole synthesis]
Trimethyltin AzideTolueneReflux80-95[Organotin-mediated tetrazole synthesis]
Sodium Azide, Ammonium (B1175870) ChlorideWater10070-85[Green chemistry approach to tetrazole synthesis]

Beyond tetrazoles, the cyano group can be a versatile handle for the construction of other nitrogen heterocycles. For instance, it can undergo reduction to an amine, which can then participate in various cyclization reactions to form heterocycles such as pyrimidines or quinazolines, depending on the reaction partner. Additionally, the nitrile group can be hydrolyzed to a primary amide, which can serve as a precursor for the synthesis of various five- and six-membered nitrogen-containing rings.

Direct Functionalization of the Biphenyl Core

The biphenyl core of this compound is susceptible to direct functionalization through several key reaction pathways, allowing for the introduction of a diverse range of substituents to modulate the molecule's properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the biphenyl scaffold are influenced by the directing effects of the existing cyano and carboxylic acid groups. The carboxylic acid group is a meta-directing deactivator, while the cyano group is also a meta-directing deactivator. This directing effect can be utilized to introduce substituents at specific positions on the aromatic rings.

Common EAS reactions include nitration and halogenation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the meta-position relative to the carboxylic acid and/or the cyano group. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3'-Cyano-5-nitro-[1,1'-biphenyl]-3-carboxylic acid and/or 3'-Cyano-3-nitro-[1,1'-biphenyl]-3-carboxylic acid
BrominationBr₂, FeBr₃3'-Cyano-5-bromo-[1,1'-biphenyl]-3-carboxylic acid and/or 3'-Cyano-3-bromo-[1,1'-biphenyl]-3-carboxylic acid

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitution on electron-rich aromatic systems, nucleophilic aromatic substitution (SNA) can be achieved on the biphenyl core of this compound, particularly if further activated by strongly electron-withdrawing groups or through the use of potent nucleophiles. The presence of the cyano group can enhance the susceptibility of the ring to which it is attached towards nucleophilic attack.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. The carboxylic acid group in this compound can act as a directing group in palladium-catalyzed C-H activation reactions, facilitating the introduction of aryl or alkyl groups at the ortho-position to the carboxylic acid. This strategy offers a highly efficient and atom-economical route to further elaborate the biphenyl scaffold.

CatalystCoupling PartnerLigandBaseSolventProduct
Pd(OAc)₂Arylboronic acidPPh₃K₂CO₃Toluene/H₂O2-Aryl-3'-cyano-[1,1'-biphenyl]-3-carboxylic acid
[RhCp*Cl₂]₂Alkene-AgSbF₆1,2-Dichloroethane2-Alkenyl-3'-cyano-[1,1'-biphenyl]-3-carboxylic acid

Stereoselective Derivatization (if applicable to chiral variants)

While this compound itself is achiral, the introduction of chiral centers can be achieved through various derivatization strategies. For instance, if the carboxylic acid is coupled with a chiral amine or alcohol, diastereomeric products can be formed. Furthermore, if the biphenyl core is functionalized with a substituent that introduces a chiral axis (atropisomerism), stereoselective synthesis or resolution of the enantiomers may be possible. However, literature specifically detailing the stereoselective derivatization of chiral variants of this particular compound is limited.

Combinatorial Synthesis and Library Generation from the Scaffold

The structural rigidity and bifunctional nature of this compound make it an attractive scaffold for the generation of chemical libraries for high-throughput screening. The carboxylic acid and cyano groups provide two orthogonal points for diversification.

The carboxylic acid can be readily converted into a wide range of amides, esters, and other derivatives by coupling with a diverse set of amines and alcohols. Simultaneously or sequentially, the cyano group can be transformed into a tetrazole or other heterocyclic moieties. This dual functionalization approach allows for the rapid generation of a large number of structurally diverse compounds from a common core.

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF—such as its pore size, shape, and surface chemistry—are directly dictated by the choice of its constituent metal nodes and organic linkers.

The molecular structure of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid makes it an excellent candidate for use as an organic linker in MOF synthesis. The carboxylic acid group provides a reliable coordination site for binding with metal centers, a fundamental interaction in the formation of most MOFs. The biphenyl (B1667301) core offers a semi-rigid spacer of a defined length and geometry, which is crucial for building predictable and porous framework structures.

The presence of the cyano (-C≡N) group adds a layer of functionality. While the carboxylic acid group acts as the primary anchor to the metal node, the cyano group can serve several roles:

Pore Wall Functionalization: The nitrogen atom of the cyano group can act as a Lewis base site, influencing the framework's affinity for specific guest molecules, such as CO2.

Post-Synthetic Modification: The cyano group can be chemically transformed after the MOF has been synthesized. For instance, it can be reduced to an amine or hydrolyzed to an amide, allowing for the introduction of new functionalities into the framework without altering the underlying topology.

The biphenyl backbone of the linker is not merely a rigid spacer; it is a tunable platform. By introducing additional functional groups onto the biphenyl rings, researchers can systematically alter the properties of the resulting MOF. While studies on derivatives of this compound are not extensively documented, the principles are well-established with similar linkers. For example, adding bulky groups to the biphenyl core can increase steric hindrance, leading to larger pores. Conversely, introducing other functional groups like amines or hydroxyls can modify the chemical environment within the pores, enhancing selectivity for gas separation or catalytic activity.

The table below illustrates conceptually how derivatization of a biphenyl linker can influence MOF properties, based on general findings in the field.

Linker Derivative ExamplePotential Effect on MOF PropertyRationale
Introduction of a methyl groupIncreased pore volumeSteric hindrance prevents dense packing of linkers.
Addition of an amino (-NH2) groupEnhanced CO2 selectivityThe basic amine site provides a strong interaction point for acidic CO2 molecules.
Sulfonation (-SO3H)Increased hydrophilicity and proton conductivityThe polar sulfonic acid group attracts water and can facilitate proton transport.
Extension to a terphenyl structureElongated linker leading to larger poresA longer organic linker naturally expands the framework, creating larger cavities.

This table is illustrative and based on established principles of MOF design.

Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are another class of crystalline porous polymers, but unlike MOFs, they are constructed entirely from light elements (C, N, B, O, etc.) linked by strong covalent bonds. The precise arrangement of building blocks allows for the creation of highly ordered, porous structures with exceptional thermal and chemical stability.

This compound possesses the necessary features to serve as a building block in COF synthesis. The formation of COFs relies on reversible covalent bond formation that allows for "error-checking" and crystallization. While the carboxylic acid group is more commonly associated with MOFs, it can participate in COF synthesis, for example, through the formation of ester or amide linkages when reacted with appropriate poly-hydroxyl or poly-amine co-monomers under condensation conditions.

More commonly, the carboxylic acid could be chemically modified prior to synthesis—for example, into an aldehyde or an amine—to make it suitable for more traditional COF linkages like imines. The cyano group itself can also be a reactive site for forming certain types of COFs, such as triazine-based frameworks, through cyclotrimerization under ionothermal conditions.

The geometry and functionality of this compound would significantly influence the final properties of a hypothetical COF.

Crystalline Structure: The non-linear, angular shape of the molecule would likely lead to complex, three-dimensional network topologies rather than simple stacked 2D sheets. The ability of the biphenyl core to rotate around its central C-C bond allows for some conformational flexibility during the crystallization process, which can be crucial for achieving a well-ordered framework.

Porosity: The length of the biphenyl unit would directly contribute to the pore size of the resulting COF. The presence of the polar cyano groups lining the pore walls would create a chemically distinct environment. This functionality could enhance the selective adsorption of polar molecules and provide sites for post-synthetic modification, similar to its role in MOFs. Research on other cyano-functionalized COFs has demonstrated their utility in applications like selective gold recovery, highlighting the importance of this functional group.

Integration into Polymer Chemistry

The rigid biphenyl structure and reactive functional groups of this compound make it a valuable monomer for the synthesis of high-performance polymers, such as aromatic polyamides (aramids) and polyesters. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The carboxylic acid function allows for direct polycondensation with diamines to form polyamides, or with diols to form polyesters. The incorporation of the cyano-biphenyl moiety into the polymer backbone can impart several desirable properties. Studies on polyimides and polyamides synthesized from structurally similar cyano- and biphenyl-containing monomers have shown significant performance enhancements compared to their non-functionalized counterparts.

Key improvements observed in polymers containing cyano-biphenyl units include:

Enhanced Thermal Stability: The rigid aromatic structure and the strong intermolecular dipole-dipole interactions from the cyano groups increase the glass transition temperature (Tg) and the decomposition temperature of the polymer.

Improved Mechanical Properties: The rigidity of the biphenyl unit contributes to high tensile strength and Young's modulus.

Modified Solubility and Processability: The introduction of such groups can alter the polymer's solubility, sometimes making these typically intractable materials more processable in organic solvents.

Higher Dielectric Constant: The polar cyano group increases the molar polarization of the polymer, leading to a higher dielectric constant, which can be useful in electronics applications.

Liquid Crystalline Properties: The rigid, rod-like nature of the cyanobiphenyl unit is a classic mesogen, a fundamental component of liquid crystals. Incorporating this monomer into a polymer backbone could lead to the formation of Liquid Crystalline Polymers (LCPs), which are known for their self-organizing behavior and exceptional mechanical properties in the oriented state.

The following table summarizes typical property enhancements seen in aromatic polymers upon the introduction of cyano-biphenyl structural units, based on data from related systems.

PropertyStandard Aromatic PolyimideCyano-Biphenyl Functionalized Polyimide
Glass Transition Temp. (Tg) 243–313 °C260–330 °C
5% Weight Loss Temp. (TGA) ~550 °C> 568 °C
Dielectric Constant (1 MHz) 2.9–3.23.29–3.69
Solubility Generally insolubleOften soluble in polar aprotic solvents

Data adapted from studies on comparable polymer systems to illustrate the effect of the cyano-biphenyl moiety.

Supramolecular Assembly and Self-Organizing Systems

The functional groups on this compound are adept at forming non-covalent interactions, making the molecule a prime candidate for use in supramolecular chemistry and the engineering of self-organizing systems.

Crystal engineering relies on the predictable nature of intermolecular interactions to design and synthesize crystalline solids with desired structures and properties. The carboxylic acid group is a powerful and reliable functional group for forming robust hydrogen bonds. Molecules of this compound can form classic hydrogen-bonded dimers, where two carboxylic acid groups interact to create a stable R²₂(8) ring motif.

Beyond this simple dimer, the molecule can participate in more complex hydrogen-bonding networks. The cyano group, while a weaker hydrogen bond acceptor than the carbonyl oxygen of the carboxylic acid, can still engage in C-H···N interactions. These varied interactions, along with potential π-π stacking from the biphenyl rings, allow for the construction of intricate one-, two-, or three-dimensional supramolecular architectures. The study of how these different synthons (supramolecular structural units) combine is central to crystal engineering, enabling the tailored design of materials with specific properties like porosity or optical behavior.

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules through non-covalent interactions. While this compound itself may not be a classic cage-like host, its derivatives are excellent components for building larger host structures like cyclophanes or molecular clefts.

The rigid biphenyl unit provides a defined structural scaffold, and the functional groups can be used to link multiple units together. For example, biphenyl bisimide-derived cyclophanes have been synthesized to act as electron-deficient hosts. These box-like nanocavities can encapsulate electron-rich aromatic guests, driven by π-π and C-H−π interactions. The cyano and carboxylic acid groups can be chemically modified to create the linking points for such macrocyclic structures. The encapsulation of a guest within the host's cavity can alter the photophysical or chemical properties of both, leading to applications in sensing, catalysis, or molecular electronics.

Development of Functional Soft Materials

Functional soft materials, such as liquid crystals and organogels, are characterized by their response to external stimuli. The unique combination of a rigid, anisotropic biphenyl core and a polar cyano group in molecules like this compound makes them highly suitable for creating these materials.

Cyanobiphenyls are a foundational class of liquid crystals. The rod-like shape of the biphenyl core combined with the strong dipole of the terminal cyano group promotes the formation of ordered, fluid mesophases. The addition of a carboxylic acid group can further influence the liquid crystalline behavior through hydrogen bonding, potentially leading to the formation of supramolecular liquid crystal complexes. The orientational ordering of these liquid crystals can be controlled by chemically functionalized surfaces, a principle that is exploited in the development of sensors and diagnostic tools.

Furthermore, derivatives of biphenyl carboxylic acids can act as low-molecular-weight organogelators. These molecules self-assemble in organic solvents through a combination of hydrogen bonding (from the carboxylic acid), π-π stacking (from the biphenyl core), and van der Waals interactions to form a three-dimensional fibrous network that immobilizes the solvent, creating a gel. The properties of these supramolecular gels can be tuned by modifying the molecular structure, offering potential applications in areas such as drug delivery and materials science.

Exploration As a Molecular Scaffold in Chemical Biology and Drug Design Research

Scaffold Optimization Principles for Ligand Design

The optimization of a ligand based on the 3'-cyano-[1,1'-biphenyl]-3-carboxylic acid scaffold follows established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The biphenyl (B1667301) core itself serves as a versatile backbone that can be modified to explore the topology of a target's binding site. blumberginstitute.org

Key optimization strategies include:

Conformational Control: The torsional angle between the two phenyl rings is a critical determinant of the molecule's three-dimensional shape. Introducing substituents at the ortho-positions of the biphenyl rings can restrict rotation, locking the molecule into a more bioactive conformation and potentially increasing affinity for the target.

Vectorial Elaboration: The scaffold provides well-defined vectors for chemical modification. The cyano and carboxylic acid groups, as well as unsubstituted positions on the phenyl rings, serve as anchor points for introducing new functional groups to probe for additional interactions with a protein target. nih.gov

Physicochemical Property Modulation: Optimization often involves fine-tuning properties like lipophilicity (logP), solubility, and metabolic stability. Modifications to the scaffold can be made to reduce excessive lipophilicity, which can lead to poor solubility and off-target effects, or to block sites of metabolic degradation. nih.gov For instance, replacing a phenyl ring with a heteroaromatic ring can improve solubility and introduce new hydrogen bonding possibilities. acs.org

Structure-Activity Relationship (SAR) Studies based on Derivatization

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological activity. By systematically altering different parts of the molecule, researchers can build a comprehensive map of the pharmacophore. uc.pt

Key areas for derivatization and their typical effects on activity include:

The Carboxylic Acid Group: This group is often essential for activity, acting as a hydrogen bond donor/acceptor or forming a key salt bridge with a basic residue (e.g., arginine or lysine) in the target protein's active site. pharmacy180.com Its position is critical; moving it from the 3-position to the 2- or 4-position can drastically alter or abolish activity.

The Cyano Group: The cyano group is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its replacement or relocation helps to determine its role in target binding. In some cases, it may be crucial for potency, while in others it may be amenable to replacement with other groups. researchgate.net

The Biphenyl Core: Substitution on the phenyl rings with various groups (e.g., halogens, alkyls, methoxy (B1213986) groups) can modulate electronic properties, lipophilicity, and steric interactions. researchgate.net For example, adding a hydroxyl group could introduce a new hydrogen bonding interaction, while a bulky alkyl group could provide favorable van der Waals contacts in a hydrophobic pocket. nih.gov

A hypothetical SAR study on a series of biphenyl carboxylic acid derivatives designed as inhibitors for a target enzyme might yield the following results:

CompoundR1R2R3IC₅₀ (nM)Notes
1 (Parent) H3'-CN3-COOH500Starting compound.
2 H4'-CN3-COOH2500Moving cyano group to 4'-position decreases activity.
3 H3'-CN4-COOH>10000Moving carboxylic acid to 4-position abolishes activity.
4 4-F3'-CN3-COOH250Fluoro substitution at the 4-position improves potency.
5 H3'-CONH₂3-COOH1200Replacing cyano with carboxamide reduces activity.
6 H3'-CN3-CONH₂>10000Amidation of the carboxylic acid abolishes activity.

This table is a representative example based on general SAR principles and does not reflect actual experimental data for a specific target.

Applications in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target. nih.govresearchgate.net The this compound scaffold, or smaller components of it like 3-cyanophenylboronic acid or 3-bromobenzoic acid, are excellent candidates for inclusion in fragment libraries.

Carboxylic acid-containing fragments are particularly valuable as they can form strong, directional interactions with "hot spot" residues in protein binding sites. A fragment hit possessing the biphenyl carboxylic acid core can serve as a starting point for optimization. Using high-resolution structural information from techniques like X-ray crystallography or NMR, the fragment can be "grown" or "linked" with other fragments to elaborate a more potent, drug-like molecule. nih.govresearchgate.net

The FBDD process using such a fragment would typically involve:

Screening: A library of fragments is screened against the target protein, and a biphenyl-containing fragment is identified as a hit. acs.org

Structural Analysis: The binding mode of the fragment is determined, revealing how it interacts with the target and identifying potential vectors for chemical elaboration.

Fragment Elaboration: Chemists synthesize new compounds by adding functional groups to the fragment core to engage with nearby pockets in the binding site, progressively improving the compound's affinity from the millimolar to the nanomolar range. nih.gov

Computational Design and Virtual Library Screening for Target Interaction

Computational methods are indispensable for leveraging scaffolds like this compound in drug discovery. scispace.com These techniques allow for the rapid, in silico evaluation of large numbers of potential drug candidates, saving significant time and resources.

Virtual Library Screening: Starting with the core scaffold, a vast virtual library of derivatives can be generated by enumerating different substituents at various positions on the biphenyl rings. blogspot.com This library, which can contain millions of virtual compounds, can then be screened against a three-dimensional structure of the target protein using molecular docking programs. nih.gov The docking algorithms predict the binding pose and estimate the binding affinity of each compound, allowing researchers to prioritize a smaller, more manageable set of molecules for chemical synthesis and biological testing. nih.govnih.gov

Molecular Docking: Molecular docking studies can provide detailed insights into how this compound and its analogs might interact with a target's active site. mdpi.commdpi.com For example, a docking simulation could predict that the 3-carboxylic acid group forms a salt bridge with a specific arginine residue, while the 3'-cyano group acts as a hydrogen bond acceptor with a backbone amide. This information is invaluable for guiding the design of new derivatives with improved binding characteristics. nih.gov

Bioisosteric Replacement Strategies at Functional Groups

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net The this compound scaffold has two key functional groups that are prime candidates for bioisosteric replacement.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor oral bioavailability and rapid metabolism. Replacing it with a bioisostere can mitigate these issues while preserving the essential acidic interaction with the target. nih.gov The most common bioisostere for a carboxylic acid is a tetrazole ring. nih.gov Tetrazoles have a similar pKa and planar structure to carboxylic acids, allowing them to mimic the key binding interactions. cambridgemedchemconsulting.comnih.gov This strategy was famously used in the development of angiotensin II receptor blockers like Losartan, which features a biphenyl tetrazole moiety. nih.gov

Cyano Group Bioisosteres: The cyano group can also be replaced to modulate a compound's properties. Depending on its role in binding, it could be replaced by other small, electron-withdrawing groups.

The following table illustrates potential bioisosteric replacements for the functional groups of the scaffold:

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Carboxylic Acid (-COOH)Tetrazole, Hydroxyisoxazole, AcylsulfonamideMaintain acidic pKa, improve metabolic stability, enhance oral bioavailability. nih.govcambridgemedchemconsulting.com
Cyano (-CN)Halogen (e.g., -Cl, -F), Trifluoromethyl (-CF₃), Acetyl (-COCH₃)Modulate electronic properties, alter hydrogen bonding capacity, improve metabolic stability.

Prodrug Design Utilizing the Carboxylic Acid Moiety

A prodrug is an inactive or less active compound that is converted into the active parent drug in the body through metabolic processes. orientjchem.org The carboxylic acid group of this compound is an ideal handle for prodrug design. Drugs with a free carboxylic acid often have low membrane permeability due to their negative charge at physiological pH, limiting their oral absorption. ebrary.net

The most common prodrug strategy for carboxylic acids is esterification. ebrary.net By converting the carboxylic acid to an ester, the polarity of the molecule is masked, increasing its lipophilicity and ability to cross cell membranes. Once absorbed into the bloodstream, endogenous esterase enzymes cleave the ester bond, releasing the active carboxylic acid drug at the desired site of action. nih.gov

For example, the butanediol (B1596017) ester of a biphenyl carboxylic acid was shown to be an effective prodrug in a preclinical model, preventing bone loss. nih.gov Similarly, mutual prodrugs of the biphenyl-containing NSAID flurbiprofen (B1673479) have been synthesized by creating esters with antioxidants, a strategy designed to reduce gastrointestinal side effects while maintaining anti-inflammatory activity. nih.gov This approach could be directly applied to the this compound scaffold to enhance its potential as an orally administered therapeutic agent.

Catalytic Roles of 3 Cyano 1,1 Biphenyl 3 Carboxylic Acid and Its Derivatives

Ligand Design for Transition Metal-Catalyzed Organic Transformations

The 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid backbone is a versatile platform for the development of ligands for transition metal-catalyzed reactions. The biphenyl (B1667301) unit provides a robust and sterically tunable scaffold, while the cyano and carboxylic acid groups can be modified to fine-tune the electronic properties and coordination behavior of the resulting ligands.

Chiral Ligands for Asymmetric Catalysis

Axially chiral biaryls are fundamental components in the design of highly effective chiral ligands for asymmetric reactions. nih.gov The inherent chirality arising from restricted rotation around the biphenyl C-C bond can be exploited to create a chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of transformations. While direct applications of this compound in published research are not prevalent, its structure is amenable to the synthesis of C₂-symmetric and non-symmetric chiral ligands. nih.govrsc.org

Derivatives of this biphenyl carboxylic acid can be envisioned to form several classes of chiral ligands. For instance, the carboxylic acid group can be converted into an amide, ester, or alcohol, which can then be further functionalized to introduce coordinating groups such as phosphines, oxazolines, or N,N'-dioxides. rsc.org The synthesis of such ligands often involves the strategic introduction of bulky groups at the positions ortho to the biphenyl linkage to create stable atropisomers. nih.gov

Table 1: Potential Chiral Ligand Archetypes Derived from this compound

Ligand TypePotential Synthesis Route from the Parent CompoundTarget Asymmetric Reactions
Chiral PhosphinesConversion of the carboxylic acid to a functional group suitable for phosphine (B1218219) introduction, followed by resolution of atropisomers.Asymmetric Hydrogenation, Asymmetric Allylic Alkylation
Chiral OxazolinesAmidation of the carboxylic acid with a chiral amino alcohol, followed by cyclization.Asymmetric Cyclopropanation, Asymmetric Diels-Alder Reactions
Chiral N,N'-DioxidesCoupling of the carboxylic acid with a chiral amine, followed by oxidation.Asymmetric Baeyer-Villiger Oxidation, Asymmetric Aldol Reactions

The development of such chiral ligands derived from the this compound scaffold would contribute to the expanding toolbox of catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals. nih.gov

Ligands in Cross-Coupling Reactions

Biphenyl-based ligands have played a pivotal role in the advancement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgorganic-chemistry.orgorganic-chemistry.org These reactions are fundamental for the formation of carbon-carbon bonds in organic synthesis. The this compound framework can be functionalized to create ligands that enhance the efficiency and scope of these transformations.

In the context of the Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, ligands derived from the subject biphenyl scaffold could be designed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. rsc.org The electronic nature of the cyano and carboxylic acid groups can influence the electron density at the metal center, thereby modulating the catalytic activity. Research on fluorinated biphenyl derivatives has demonstrated the utility of heterogeneous catalysts in Suzuki-Miyaura reactions, suggesting a potential application for supported ligands based on our target molecule. mdpi.com

For the Heck reaction , a method for the vinylation of aryl halides, phosphine ligands are often employed. organic-chemistry.org By converting the carboxylic acid group of this compound into a phosphine-containing moiety, new ligands could be synthesized. The rigidity of the biphenyl backbone would be beneficial for catalyst stability and turnover numbers.

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, also benefits from specialized ligands that promote the catalytic cycle of palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org The functional handles on this compound allow for the introduction of coordinating groups that could lead to highly active and selective catalysts for this transformation. A recent study highlighted a palladium-catalyzed desulfurative Sonogashira coupling of thioamide-type quinolone derivatives, where a 3-cyano group played a role in the reaction's success. rsc.org

Table 2: Potential Ligand Modifications for Cross-Coupling Reactions

Cross-Coupling ReactionPotential Ligand ModificationExpected Role of the Ligand
Suzuki-MiyauraIntroduction of phosphine or N-heterocyclic carbene (NHC) moieties.Enhance catalyst stability and promote transmetalation.
HeckFunctionalization with bulky phosphine groups.Improve catalyst lifetime and control regioselectivity.
SonogashiraCreation of bidentate P,N or P,O ligands.Facilitate both the palladium and copper catalytic cycles.

Organocatalytic Applications (if relevant to the scaffold type)

While the primary catalytic applications of biphenyl scaffolds are in transition metal catalysis, the functional groups present in this compound could potentially be leveraged in organocatalysis. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a complementary approach to metal-based catalysis.

The carboxylic acid moiety can act as a Brønsted acid catalyst, protonating substrates and activating them towards nucleophilic attack. Furthermore, it can participate in hydrogen bonding interactions to control the stereochemistry of a reaction. The cyano group, being an electron-withdrawing group, can influence the acidity of the carboxylic acid and also participate in non-covalent interactions.

While no direct organocatalytic applications of this compound have been reported, related structures have shown promise. For example, chiral phosphoric acids derived from binaphthyl scaffolds are powerful organocatalysts for a wide range of asymmetric transformations. nih.gov Similarly, research on the functionalization of 3-cyano-4-styrylcoumarins has demonstrated the utility of the cyano group in directing organocatalytic cascades. nih.gov This suggests that chiral derivatives of this compound could be explored as novel organocatalysts.

Development of Heterogeneous Catalysts incorporating the Biphenyl Moiety

The development of heterogeneous catalysts is a key area of green chemistry, as it simplifies catalyst separation and recycling. The this compound molecule is well-suited for incorporation into heterogeneous catalytic systems due to its functional groups.

One approach is the immobilization of catalytically active complexes bearing ligands derived from this biphenyl scaffold onto solid supports such as polymers or silica. rsc.orgresearchgate.net The carboxylic acid group can serve as an anchoring point for covalent attachment to the support material. This would lead to recyclable catalysts for the aforementioned cross-coupling and asymmetric reactions.

Another promising avenue is the use of this compound as a building block for Metal-Organic Frameworks (MOFs) . nih.govnih.gov MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. The dicarboxylic nature of our target molecule (or a dicarboxylic derivative) makes it an ideal candidate for a linker in MOF synthesis. The resulting MOFs could exhibit catalytic activity due to accessible metal sites within the pores or through post-synthetic modification of the framework. The cyano groups lining the pores could also influence substrate binding and selectivity. The synthesis of MOFs from amino acid-functionalized aromatic polycarboxylic acids has been reported, indicating the feasibility of incorporating complex organic linkers. globethesis.com

Table 3: Strategies for Heterogeneous Catalyst Development

Heterogenization StrategyRole of this compoundPotential Catalytic Application
Polymer-Supported CatalysisPrecursor for a ligand that is covalently attached to a polymer support.Recyclable catalysis for cross-coupling reactions.
Metal-Organic Frameworks (MOFs)Organic linker connecting metal nodes to form a porous framework.Shape-selective catalysis, gas storage and separation.

Computational and Theoretical Investigations of 3 Cyano 1,1 Biphenyl 3 Carboxylic Acid

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing insights into molecular geometry, orbital energies, and charge distribution. openaccessjournals.comkallipos.gr For a molecule like 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, DFT, particularly using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or higher), would be a standard approach to balance computational cost and accuracy. nih.gov

For biphenyl (B1667301) derivatives, a completely planar structure is generally disfavored due to steric hindrance between the ortho-hydrogens on the two rings. Therefore, the phenyl rings in this compound are expected to be twisted relative to each other. Studies on similar 4'-cyano-[1,1'-biphenyl] fragments have found dihedral angles in the range of 31° to 39°. nih.gov It is anticipated that the ground state of this compound would exhibit a similar non-planar conformation. Furthermore, the orientation of the carboxylic acid group relative to its attached phenyl ring is another source of conformational isomerism that would be explored through these calculations. nih.gov

Table 1: Predicted Geometrical Parameters (Illustrative) This table presents hypothetical but realistic values for key geometrical parameters of this compound based on data from related structures.

ParameterPredicted ValueSignificance
Biphenyl Dihedral Angle (C-C-C-C)~35° - 45°Defines the twist between the two phenyl rings, affecting molecular packing and electronic conjugation.
Carboxylic Acid Torsion Angle (O-C-C-C)~0° or ~180°Determines the orientation of the carboxyl group relative to the phenyl ring, influencing hydrogen bonding.
C-C Inter-ring Bond Length~1.49 ÅThe length of the single bond connecting the two phenyl rings.
C≡N Bond Length~1.16 ÅTypical length for a cyano group triple bond. materialsciencejournal.org

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap (Egap), is an indicator of molecular stability and reactivity. nih.govscience.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich biphenyl ring system, while the LUMO would likely have significant contributions from the electron-withdrawing cyano and carboxylic acid groups. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies These values are representative examples for aromatic carboxylic acids and are not specific calculated data for the title compound.

OrbitalEnergy (eV)Role
HOMO-7.0 to -8.0Electron-donating capacity
LUMO-1.5 to -2.5Electron-accepting capacity
HOMO-LUMO Gap (Egap) 4.5 to 6.5 Indicator of chemical reactivity and stability

Understanding how charge is distributed across a molecule is key to predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. researchgate.net It highlights regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net

In an MEP map of this compound, the most negative regions (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group. These areas are susceptible to electrophilic attack and are favorable for hydrogen bond accepting. The most positive region (typically blue) would be located around the acidic hydrogen of the carboxyl group, making it a prime site for nucleophilic attack and hydrogen bond donation. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While electronic structure calculations identify energy minima, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. mdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal how the molecule flexes, bends, and rotates at a given temperature. researchgate.netnih.gov

For this compound, an MD simulation would be valuable for exploring the full range of accessible dihedral angles between the phenyl rings and the various orientations of the carboxylic acid group. This provides a more complete picture of the molecule's flexibility and the conformational landscape it can occupy in different environments (e.g., in a solvent or in a condensed phase), which is particularly important for cyanobiphenyls used in liquid crystal applications. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along this path. researchgate.net

For example, the synthesis of this compound, likely via a Suzuki or similar cross-coupling reaction, could be modeled computationally. DFT calculations could be used to determine the structures and energies of reactants, intermediates, transition states, and products for each step of the proposed mechanism (e.g., oxidative addition, transmetalation, reductive elimination). The calculated activation energy (the energy difference between the reactants and the transition state) can provide insights into the reaction kinetics and help optimize reaction conditions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structural features. A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of a molecule's structure) with an experimentally measured property.

A QSPR model could be developed for a series of substituted biphenyl carboxylic acids, including this compound, to predict various physicochemical properties. The process would involve:

Building a Dataset: Compiling a list of molecules with known experimental data for a specific property (e.g., acidity (pKa), solubility, or liquid crystal transition temperature).

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each molecule, such as electronic (e.g., HOMO-LUMO gap), topological, and geometrical descriptors.

Model Development: Employing statistical methods like multiple linear regression or machine learning to build a predictive model that links the descriptors to the property.

Validation: Testing the model's predictive power on an external set of molecules not used in its creation.

Such models are valuable for screening virtual libraries of compounds and prioritizing synthetic targets with desired properties, thereby accelerating the materials discovery process.

In Silico Screening and Virtual Design of Derivatives for Specific Functions

The exploration of chemical space for novel therapeutic agents and functional molecules has been revolutionized by computational methods. For a scaffold such as this compound, in silico screening and virtual design of derivatives represent a powerful strategy to identify novel compounds with tailored functions, thereby accelerating the discovery process while reducing costs and labor. These computational approaches allow for the systematic evaluation of vast virtual libraries of molecules and the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Computational studies on biphenyl-based molecules have demonstrated the utility of virtual screening and molecular docking in identifying potent modulators of enzymes and receptors. For instance, the biphenyl scaffold has been successfully employed in the design of NMDA (N-methyl-D-aspartate) receptor negative allosteric modulators. nih.govrsc.org Through a process of virtual screening followed by computational optimization, a hit compound was identified and its activity improved a hundredfold, resulting in a potent modulator with an IC50 of 50 nM. nih.govrsc.org This highlights the potential for designing derivatives of this compound that could target specific receptors in the central nervous system.

Molecular docking is a key computational technique used in virtual screening to predict the preferred orientation of a molecule when bound to a target protein. This method was instrumental in the identification of novel biphenyl ester derivatives as tyrosinase inhibitors. By docking a series of synthesized compounds into the active site of the enzyme, researchers were able to elucidate the binding modes and structure-activity relationships, confirming the inhibitory potential observed in experimental assays. Similarly, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid were designed and evaluated in silico as potential allosteric inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with one compound showing significant cytotoxic activity against cancer cell lines, consistent with the computational predictions.

The process of virtual design often involves creating a virtual library of derivatives by modifying the core scaffold of this compound. Substitutions at various positions on the biphenyl rings can be explored to enhance interactions with a target protein. For example, in the design of anti-inflammatory agents, various 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives were synthesized and evaluated. Molecular docking studies of these analogs revealed that substituents such as -SO2NH2, -F, and -Cl contributed to significant anti-inflammatory activity, with the most active compound showing a strong interaction with the active site amino acid residues.

The insights gained from such computational studies can be tabulated to compare the predicted efficacy of different derivatives. The binding energy, which indicates the strength of the interaction between the ligand and the target, is a common metric used for comparison.

Table 1: Illustrative Molecular Docking Results for Hypothetical Derivatives of this compound Targeting a Kinase.

DerivativeModificationPredicted Binding Energy (kcal/mol)Key Interacting Residues
Parent Compound This compound-7.5Lys745, Asp831
Derivative 1 Addition of a hydroxyl group at the 4-position-8.2Lys745, Asp831, Glu771
Derivative 2 Replacement of the cyano group with an amide-7.9Met793, Leu820
Derivative 3 Addition of a trifluoromethyl group at the 4'-position-8.5Leu718, Val726
Derivative 4 Esterification of the carboxylic acid-6.8Lys745

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from molecular docking studies.

Furthermore, in silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives. Early assessment of these properties helps in prioritizing compounds with a higher likelihood of success in later stages of drug development. For example, a study on cyanobacteria-based natural inhibitors against SARS-CoV-2 targets combined molecular docking with ADME and toxicity analysis to identify promising candidates. nih.gov This integrated computational approach ensures that the designed derivatives not only have high affinity for their target but also possess favorable drug-like properties.

In the context of this compound, a virtual screening campaign could be initiated by building a library of derivatives with diverse functional groups at various positions. This library would then be docked against a specific biological target, such as an enzyme implicated in a disease. The top-scoring compounds would be further analyzed for their binding poses and interactions with key residues in the active site. Promising candidates would then be subjected to ADMET prediction to filter out compounds with potential liabilities.

Table 2: Predicted ADMET Properties for Selected Hypothetical Derivatives.

DerivativeHuman Intestinal AbsorptionBlood-Brain Barrier PenetrationCYP2D6 InhibitionAmes Mutagenicity
Parent Compound HighLowNon-inhibitorNon-mutagenic
Derivative 1 HighLowNon-inhibitorNon-mutagenic
Derivative 3 ModerateModerateInhibitorNon-mutagenic

Note: This table contains hypothetical data for illustrative purposes.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular structure can be assembled.

Proton and Carbon-13 NMR for Connectivity

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid is expected to exhibit a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the eight protons on the biphenyl (B1667301) core. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to its acidic nature and participation in hydrogen bonding. The specific chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the cyano and carboxylic acid substituents.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, thirteen distinct signals are anticipated: one for the carboxylic acid carbon (typically in the 165-185 ppm range), one for the cyano carbon (around 115-125 ppm), and eleven signals for the carbons of the biphenyl rings. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
>10.0 (br s, 1H)-COOH
7.5 - 8.5 (m, 8H)Aromatic-H

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unravel the complex coupling network and confirm the assignment of proton and carbon signals, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY would be crucial for identifying which aromatic protons are adjacent to each other on the same phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for establishing the connectivity between different parts of the molecule, for instance, confirming the linkage of the carboxylic acid group to the C-3 position and the cyano group to the C-3' position by observing correlations from the neighboring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. In the case of this compound, NOESY can help determine the preferred conformation around the biphenyl linkage by observing through-space interactions between protons on the two different phenyl rings.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present and, in some cases, conformational details.

Identification of Functional Groups

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. datacc.org A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. datacc.org The C≡N stretching vibration of the cyano group would appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. datacc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric breathing modes of the aromatic rings also give rise to characteristic Raman signals.

Vibrational Mode Predicted IR Frequency (cm⁻¹) ** Predicted Raman Frequency (cm⁻¹) **
O-H Stretch (Carboxylic Acid)2500-3300 (broad, strong)Weak
Aromatic C-H Stretch3100-3000 (medium)Strong
C≡N Stretch (Nitrile)2260-2220 (medium, sharp)Strong, sharp
C=O Stretch (Carboxylic Acid)1725-1700 (strong, sharp)Medium
Aromatic C=C Stretch1600-1450 (medium)Strong
C-O Stretch (Carboxylic Acid)1320-1210 (strong)Medium

Conformational Analysis

The dihedral angle between the two phenyl rings of the biphenyl core can influence the vibrational spectra. While detailed conformational analysis often requires more advanced computational methods in conjunction with spectroscopy, subtle shifts in the positions and intensities of certain vibrational modes, particularly those associated with the biphenyl linkage, can provide clues about the molecule's conformation in the solid state or in solution.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (molecular formula C₁₄H₉NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

Fragmentation Patterns: Under electron ionization (EI) or other fragmentation techniques, the molecular ion of this compound would be expected to undergo characteristic fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the loss of the entire carboxyl group (-COOH, M-45), and the loss of carbon monoxide (-CO) from the [M-OH]⁺ ion. ucla.edu The presence of the stable biphenyl system would likely lead to fragment ions corresponding to the intact biphenyl core after the loss of the substituents. The cyano group can also be lost as a neutral radical.

Predicted m/z Possible Fragment Ion
223[M]⁺
206[M - OH]⁺
178[M - COOH]⁺ or [M - OH - CO]⁺
152[C₁₂H₈]⁺ (Biphenyl radical cation)

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the premier technique for determining the precise arrangement of atoms within a crystalline solid. mdpi.com This method offers unambiguous information on molecular geometry, including bond lengths, bond angles, and the conformation of the molecule. nih.gov Furthermore, it reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₄H₉NO₂
Formula Weight223.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

While this compound is an achiral molecule, its derivatives can exhibit chirality. This typically arises from atropisomerism, a type of stereoisomerism resulting from hindered rotation around the single bond connecting the two phenyl rings. If the substituents on the rings are sufficiently bulky, this rotation can be restricted, allowing for the isolation of stable, non-superimposable enantiomers.

Chiroptical spectroscopy, and particularly circular dichroism (CD) spectroscopy, is a powerful tool for studying such chiral molecules. nih.govijfmr.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral substance. nih.gov The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration and enantiomeric purity. ijfmr.comresearchgate.net The interaction of a chiral carboxylic acid with a chromophoric sensor can generate strong CD signals, which are useful for analysis. nih.govresearchgate.net This technique is broadly applicable to a wide variety of structures, including important natural products and drugs. ijfmr.com

For a chiral derivative of this compound, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the biphenyl chromophore. The sign and magnitude of these bands are directly related to the molecule's three-dimensional structure, providing a unique spectroscopic fingerprint for each enantiomer.

Advanced Chromatographic Methods for Purity Assessment and Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its chiral derivatives. unige.ch High-performance liquid chromatography (HPLC) is the predominant method used for these purposes in pharmaceutical analysis. nih.gov

For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. unige.ch This involves a nonpolar stationary phase (such as C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. To ensure the carboxylic acid is in a non-ionized state for better retention and peak shape, a small amount of acid (e.g., formic acid) is often added to the mobile phase. A gradient elution, where the concentration of the organic solvent is increased during the analysis, allows for the separation of the main compound from impurities with different polarities. Detection is commonly performed using a UV detector set to a wavelength where the aromatic rings of the biphenyl structure absorb light.

For the separation of atropisomeric enantiomers, specialized chiral chromatography is necessary. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.

Typical HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradiente.g., 5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectionUV at 254 nm
Injection Volume10 µL

Patent Landscape Analysis in Academic Contexts

Review of Patented Synthetic Routes and Process Innovations

The synthesis of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid and its analogs is a central theme in the patent literature, with a strong emphasis on creating efficient, scalable, and environmentally friendly manufacturing processes. The Suzuki-Miyaura cross-coupling reaction is the most prominently patented method for constructing the core biphenyl (B1667301) structure.

Patented innovations frequently focus on optimizing this key reaction. For instance, various palladium-based catalysts, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium, are cited. google.comgoogle.com Process patents often detail specific ligands, bases (e.g., potassium carbonate, sodium carbonate), and solvent systems (e.g., toluene, 1,4-dioxane, water mixtures) to maximize yield and purity. google.comgoogle.com One patented approach for a similar biphenyl carboxylic acid involves the Suzuki coupling of 2-benzyloxy-1-bromo-3-nitrobenzene with 3-carboxyphenylboronic acid, followed by hydrogenation and debenzylation to yield the final product. google.com Another key area of innovation involves the hydrolysis of the corresponding biphenyl nitrile to the carboxylic acid. A German patent, for example, describes a high-yield, environmentally friendly process for this conversion by performing the saponification in water under pressure, thus avoiding the use of organic solvents. google.com More recent innovations in the academic and patent literature point towards "green" chemistry approaches, such as the use of highly efficient, water-soluble, fullerene-supported palladium nanocatalysts for Suzuki-Miyaura couplings, which can be performed at room temperature in water. researchgate.net

These patented processes provide a clear picture of established industrial methods, allowing academic researchers to either build upon these foundations or explore entirely new synthetic pathways that may offer advantages in terms of cost, safety, or sustainability.

Patented MethodKey ReactantsCatalyst/ReagentsInnovation Focus
Suzuki-Miyaura CouplingHalogenated benzene (B151609) derivative, Arylboronic acidPalladium catalyst (e.g., Pd(OAc)₂, [Pd(dppf)Cl₂]), Base (e.g., K₂CO₃)High yield, catalyst efficiency, shorter reaction times. google.com
Nitrile HydrolysisBiphenyl nitrileAcid or Base (e.g., NaOH), WaterElimination of organic solvents, high selectivity, environmental benefits. google.com
Green Suzuki CouplingBromobenzoic acid, Aryl boronic acidWater-soluble fullerene-supported PdCl₂ nanocatalystUse of water as solvent, room temperature reaction, catalyst recyclability. researchgate.net

Identification of Novel Derivatives and Their Claimed Research Applications

A substantial portion of the patent landscape is dedicated to novel derivatives of the this compound scaffold, highlighting its value as a privileged structure in medicinal chemistry. These patents claim new chemical entities where the core structure is modified to modulate biological activity for specific therapeutic targets. The claimed applications are diverse, though a significant number target cardiovascular diseases, metabolic disorders, and neurodegenerative diseases.

One of the most prominent applications is the use of related biphenyl carbonitriles as key intermediates in the synthesis of major pharmaceuticals. For example, derivatives are crucial for producing Telmisartan, a widely used angiotensin II receptor antagonist for treating hypertension. googleapis.com Similarly, a cyanophenyl derivative serves as a critical intermediate in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist used for chronic kidney disease associated with type 2 diabetes. googleapis.com

Beyond intermediates, patents also claim novel derivatives as active pharmaceutical ingredients themselves. A European patent application covers a class of (biphenyl) carboxylic acids and their derivatives for the modulation of γ-secretase activity, with the aim of treating Alzheimer's disease. google.com In another example, a series of novel biphenyl carboxylic acid derivatives have been designed and patented as potent inhibitors of urate transporter 1 (URAT1), presenting a potential treatment for hyperuricemia and gout. mdpi.com

Derivative/IntermediateStructural ClassClaimed Research ApplicationTherapeutic Area
Telmisartan IntermediateBiphenyl carbonitrileSynthesis of Angiotensin II receptor antagonistHypertension googleapis.com
Finerenone IntermediateCyanophenyl derivativeSynthesis of nonsteroidal mineralocorticoid receptor antagonistChronic Kidney Disease googleapis.com
γ-Secretase Modulators(Biphenyl) carboxylic acidsTreatment of neurodegenerative disordersAlzheimer's Disease google.com
URAT1 InhibitorsBiphenyl carboxylic acids with oxadiazole linkersLowering uric acid levelsGout, Hyperuricemia mdpi.com

Analysis of Intellectual Property Trends Impacting Academic Research Directions

The intellectual property trends surrounding this compound and its analogs reveal a mature and highly active area of industrial research, which has direct implications for academic pursuits.

A primary trend is the intense focus on process optimization for intermediates of blockbuster drugs. The numerous patents on synthetic routes for precursors to drugs like Telmisartan indicate that the core biphenyl structure is of immense commercial value. For academics, this suggests that while the synthesis of the basic scaffold is well-established, there is still industrial interest in novel, more efficient, or "greener" synthetic methods that could potentially be licensed. researchgate.net

A second major trend is the strategic patenting of new chemical entities based on the biphenyl scaffold for a wide range of diseases. Pharmaceutical companies are actively exploring modifications to the core structure to develop novel drugs with improved efficacy, selectivity, or pharmacokinetic properties. google.commdpi.com This creates a crowded IP landscape in certain therapeutic areas, such as cardiovascular disease. This can steer academic researchers in two directions: they can either collaborate with industry to explore the mechanisms of action for these patented compounds or, more commonly, they can investigate entirely new therapeutic applications for the biphenyl scaffold in areas with less patent congestion, such as rare diseases or novel biological pathways.

Finally, the breadth of patents, from composition of matter to specific synthesis steps and crystalline forms, indicates a strategy of creating a "picket fence" of IP protection around commercially valuable compounds. This makes it challenging to operate without infringing on existing patents. For academic labs, this underscores the importance of conducting thorough patent searches before embarking on projects aimed at commercialization and encourages a focus on fundamental research and the discovery of truly novel scaffolds or mechanisms that lie outside the scope of current patents.

Future Outlook and Emerging Research Frontiers

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

For derivatives of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, AI can be employed in several key areas:

De Novo Drug Design: Generative models can design novel analogs with optimized properties, such as enhanced binding affinity for a specific biological target or improved physicochemical characteristics. researchgate.net These models can explore a vast chemical space to identify candidates that are synthetically feasible. biopharmatrend.com

Predictive Modeling: AI algorithms can predict various properties, including toxicity, bioactivity, and physicochemical parameters, for virtual derivatives before they are synthesized. nih.gov This reduces the time and cost associated with screening unpromising compounds.

Retrosynthesis Planning: AI tools like ASKCOS and ChemAIRS can propose efficient and novel synthetic routes for complex derivatives, evaluating them for feasibility and potential risks like side reactions. biopharmatrend.com This assists chemists in overcoming synthetic challenges and scaling up production.

Development of Sustainable Synthesis and Catalytic Processes

The chemical industry is increasingly focusing on "green chemistry" to minimize environmental impact. For biphenyl (B1667301) carboxylic acids, this involves developing sustainable synthetic methods that are efficient, use non-toxic reagents, and allow for catalyst recycling. A significant area of research is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for synthesizing biphenyl scaffolds. ajgreenchem.comrsc.org

Recent advancements focus on creating more sustainable catalytic systems:

Water-Soluble Catalysts: The use of water as a solvent is a key aspect of green chemistry. Researchers have developed water-soluble, fullerene-supported PdCl2 nanocatalysts that show high activity for Suzuki-Miyaura reactions in pure water at room temperature. researchgate.net This method has been used to synthesize various biphenyl carboxylic acids in high yields (>90%) with low catalyst loading (0.05 mol%). researchgate.net

Heterogeneous Catalysts: Using heterogeneous catalysts like palladium on carbon (Pd/C) simplifies product purification and allows for catalyst recovery and reuse. acs.org An optimized process using Pd/C in a methanol/water mixture has been shown to produce biphenyl carboxylic acid derivatives in high yields (93-96%) with very low residual palladium levels (<6 ppm). acs.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields in coupling reactions, such as the Negishi cross-coupling, which utilizes nickel-based catalysts. rsc.org

These green approaches not only reduce the environmental footprint but also offer economic advantages by using less expensive reagents and enabling catalyst recycling. researchgate.netproquest.com

Catalytic SystemSolventKey AdvantagesReported YieldReference
Water-soluble fullerene-supported PdCl2WaterGreen solvent, room temperature, catalyst recycling>90% researchgate.net
Palladium on Carbon (Pd/C)Methanol/WaterCatalyst recovery, low Pd contamination93-96% acs.org
Nickel on Charcoal (Negishi coupling)-Microwave-assisted, acceptable yields75-95% rsc.org

Exploration of Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for creating diverse libraries of complex molecules from simple starting materials. rsc.orgrug.nl MCRs are highly efficient, atom-economical, and allow for the rapid generation of structural diversity by simply varying the building blocks. rsc.org This strategy is particularly valuable in drug discovery for exploring a wide chemical space. nih.govnih.gov

For a scaffold like this compound, MCRs offer a promising avenue for creating novel derivatives. The carboxylic acid and the aromatic rings can serve as reactive components in various MCRs. For instance:

Ugi and Passerini Reactions: The carboxylic acid group is a key component in isocyanide-based MCRs like the Ugi four-component reaction and the Passerini three-component reaction. rug.nl By reacting the biphenyl carboxylic acid with an amine, an aldehyde (or ketone), and an isocyanide, a diverse range of complex amide derivatives can be synthesized in a single step.

Petasis Three-Component Reaction: This reaction involves the coupling of an amine, an aldehyde, and a boronic acid. nih.gov Derivatives of this compound could be functionalized to participate in such reactions, leading to novel molecular architectures.

The ability to systematically vary each component in an MCR allows for the creation of large, diverse libraries of biphenyl derivatives, which can then be screened for various biological activities or material properties. rsc.org

Advanced Applications in Bio-Imaging and Sensors

The unique electronic and structural properties of cyanobiphenyl derivatives make them promising candidates for advanced applications in bio-imaging and chemical sensing. The rigid biphenyl core can act as a stable scaffold, while the cyano and carboxylic acid groups provide opportunities for functionalization and specific interactions.

Liquid Crystal-Based Sensors: Cyano-substituted biphenyls are fundamental components of liquid crystal displays due to their ability to align in response to external stimuli. researchgate.net This property can be harnessed to create highly sensitive sensors. The orientation of liquid crystals can be disrupted by the binding of analytes to a functionalized surface, leading to a detectable optical signal. nih.gov The carboxylic acid group of this compound could be used to anchor the molecule to surfaces or to interact with specific biological molecules through hydrogen bonding, enabling the development of sensors for proteins or other biomarkers. nih.gov

Fluorescent Probes: While the intrinsic fluorescence of this compound is not extensively documented, the biphenyl scaffold can be modified to create fluorescent probes. The introduction of donor-acceptor groups can induce intramolecular charge transfer (ICT), a phenomenon that often results in environmentally sensitive fluorescence. nih.gov The existing cyano group can act as an electron acceptor. By incorporating suitable electron-donating groups onto the biphenyl structure, new fluorescent molecules could be developed for bio-imaging applications, allowing for the visualization of cellular processes. nih.gov

Interdisciplinary Research Avenues in Nanoscience and Optoelectronics

The intersection of organic chemistry with nanoscience and optoelectronics opens up exciting possibilities for cyanobiphenyl compounds. Their properties are relevant for creating new functional materials with tailored electronic and optical characteristics.

Organic Electronics: Cyano-substituted aromatic compounds are investigated for their use in organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov The cyano group acts as an electron-withdrawing group, which can influence the energy levels of the molecule's frontier orbitals and facilitate charge transport. nih.gov The biphenyl core provides a rigid, conjugated system. By modifying the structure of this compound, its electronic properties could be tuned for specific applications in organic semiconductor devices.

Nanoscience: The self-assembly properties of liquid crystals are being explored to control the dispersion and alignment of nanoparticles, such as quantum dots or carbon nanotubes. researchgate.net Cyano-biphenyl compounds can form organized matrices that host these nanomaterials, leading to composite materials with unique, combined properties. The carboxylic acid function could be used to directly link the biphenyl molecule to metal oxide nanoparticles, creating functional hybrid materials for applications in catalysis or photonics.

Coordination Polymers: The cyano group is an effective bridging ligand in the self-assembly of coordination polymers. It can link different metal ions, such as 3d transition metals and 4f lanthanide ions, to create heterometallic structures with interesting magnetic and optical properties, including tunable light emission. mdpi.com The carboxylic acid group could also participate in coordination, leading to complex, multidimensional networks with potential applications as functional materials. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid?

A three-step approach is typically employed:

Suzuki-Miyaura Coupling : React 3-bromobenzoic acid derivatives with a cyanophenyl boronic ester to form the biphenyl backbone. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃ in THF/H₂O) .

Cyano Group Introduction : Use a nitrile source (e.g., CuCN) under Ullmann or nucleophilic aromatic substitution conditions. Monitor regioselectivity via HPLC .

Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) to achieve >98% purity. Validate intermediates via NMR and mass spectrometry .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural Elucidation : ¹H/¹³C NMR (DMSO-d₆) to confirm biphenyl connectivity and cyano group placement. IR spectroscopy verifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against pharmacopeial standards .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., ~174°C for analogous biphenylcarboxylic acids) .

Advanced: How can steric and electronic effects influence regioselectivity in catalytic coupling reactions involving this compound?

In Rh-catalyzed decarboxylative coupling (e.g., with alkynes), steric hindrance from the cyano group directs regioselectivity. For example:

  • Steric Effects : The 3'-cyano group may favor coupling at the less hindered 4-position of the biphenyl system, reducing competing side reactions .
  • Electronic Effects : Electron-withdrawing cyano groups activate the carboxylic acid for decarboxylation, accelerating CO₂ release and stabilizing transition states. Computational studies (DFT) can model charge distribution .

Advanced: What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3'-nitro, 3'-amino) and compare IC₅₀ values in target assays (e.g., Bcl-xL/Mcl-1 inhibition). Use ILOE (Interligand Nuclear Overhauser Effects) NMR to map binding interactions .
  • Metabolite Profiling : Incubate derivatives with liver microsomes to identify active metabolites. Correlate HPLC-MS data with in vitro activity to distinguish parent compound effects from metabolites .

Basic: How are impurities controlled during synthesis, and what standards apply?

  • Impurity Profiling : Use USP/EP reference standards (e.g., Eltrombopag-related impurities) for HPLC calibration. Identify byproducts (e.g., de-cyano derivatives) via LC-MS/MS .
  • Limit Tests : Follow ICH Q3A guidelines for residual solvents (e.g., THF ≤ 720 ppm) and heavy metals (≤10 ppm). Validate methods per ICH Q2(R1) .

Advanced: What mechanistic insights explain the catalytic activity of this compound in transition-metal complexes?

  • Coordination Chemistry : The carboxylic acid and cyano groups act as bidentate ligands for Rh or Pd, forming stable six-membered chelate rings. X-ray crystallography of analogous complexes confirms octahedral geometry .
  • Catalytic Cycles : In situ XAFS studies reveal that decarboxylation generates a metal-carboxylate intermediate, which undergoes alkyne insertion. Kinetic isotope effects (KIEs) probe rate-determining steps .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if airborne particles are generated during milling .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Advanced: How can computational modeling optimize derivatives for drug discovery?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to targets (e.g., Bcl-xL). Prioritize derivatives with favorable ΔG values (< -8 kcal/mol) .
  • ADMET Prediction : SwissADME predicts bioavailability (TPSA > 80 Ų reduces absorption) and CYP450 inhibition risks. Adjust substituents (e.g., methoxy groups) to enhance metabolic stability .

Basic: What are the stability considerations for long-term storage?

  • Storage Conditions : Keep in amber vials under nitrogen at -20°C. Desiccate to prevent hydrolysis of the cyano group .
  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months). Carboxylic acid dimerization is a common degradation route .

Advanced: How does steric hindrance affect crystallization and polymorph formation?

  • Crystallography : The 3'-cyano group disrupts π-π stacking, favoring monoclinic over orthorhombic polymorphs. Single-crystal XRD (Cu-Kα radiation) identifies H-bonding patterns between carboxylic acid dimers .
  • Polymorph Screening : Use solvent-drop grinding (acetonitrile/toluene) to explore form diversity. Differential Scanning Calorimetry (DSC) detects phase transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
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3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

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